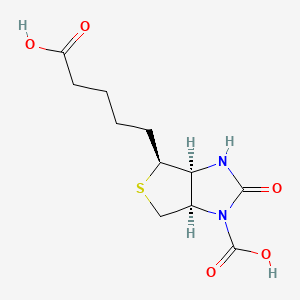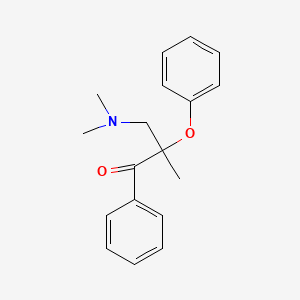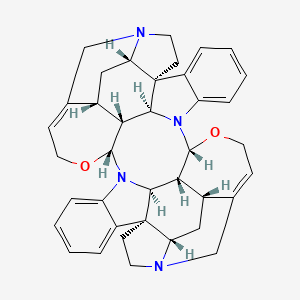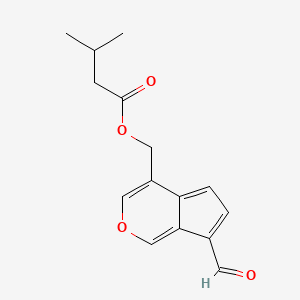
Homobaldrinal
Overview
Description
Homobaldrinal is a synthetic compound derived from the naturally occurring compound baldrinal. It is a new class of synthetic compound that has been developed to provide a powerful and selective agonist to the baldrinal receptor. This compound is a potent agonist to the baldrinal receptor, and has been studied for its potential use in the treatment of a variety of neurological disorders.
Scientific Research Applications
1. Cytotoxic Activity in Cancer Research
Research has identified homobaldrinal as a decomposition product of valepotriates from Valeriana jatamansi, a plant used in traditional medicine. A study found that alongside other decomposition products, this compound demonstrated selective cytotoxicity against metastatic prostate cancer (PC-3M) and colon cancer (HCT-8) cell lines. This highlights its potential application in cancer research, particularly in exploring new treatments or understanding cancer cell dynamics (Lin et al., 2015).
2. Potential Role in Neurobiological Research
While not directly related to this compound, several studies in the field of cognitive and neurobiological research could provide a contextual framework for understanding its broader implications. For example, studies in human evolutionary psychology (HEP) and animal behavior might offer insights into the neurobiological effects of compounds like this compound. This can be particularly relevant when considering its effects on human cognition or behavior (Daly & Wilson, 1999).
3. Implications in Multivariate Experimental Psychology
Understanding the effects of compounds such as this compound may also benefit from the principles and methodologies of multivariate experimental psychology. This field involves complex analysis and interpretation of data that could be applied to research on this compound, especially in terms of understanding its multi-faceted effects on various biological systems (Nesselroade & Cattell, 1968).
Mechanism of Action
Target of Action
Homobaldrinal is a decomposition product of Valepotriate The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
This compound exhibits genotoxic activity in the Salmonella/microsome test . Genotoxic substances are known to interact with DNA, causing changes in its structure and function. This interaction can lead to mutations, which may have various biological effects depending on the nature of the mutation and the cell’s ability to repair the damage.
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its genotoxic activity. By interacting with DNA, this compound can cause changes at the molecular level that may lead to mutations. These mutations can alter cellular functions, potentially leading to cell death or uncontrolled cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its target . .
Future Directions
Biochemical Analysis
Biochemical Properties
Homobaldrinal plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to influence the levels of nucleic acids, non-protein sulfhydryl (NP-SH) compounds, and malonaldehyde (MDA) in cells . These interactions suggest that this compound may be involved in oxidative stress responses and the regulation of cellular redox states.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to induce chromosomal aberrations in testicular cells, likely due to its role in generating free radical species . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key biomolecules such as nucleic acids and NP-SH compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It has been suggested that this compound may inhibit certain enzymes involved in the synthesis of nucleic acids, leading to changes in gene expression . Furthermore, the generation of free radicals by this compound can result in oxidative damage to cellular components, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can induce significant biochemical changes in cells after chronic treatment, including the depletion of nucleic acids and NP-SH compounds, as well as an increase in MDA levels . These changes suggest that this compound may have long-term effects on cellular function, particularly in the context of oxidative stress and chromosomal stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In male Swiss albino mice, different doses of this compound have been shown to induce significant changes in reproductive organ weight, sperm count, and chromosomal stability . Higher doses of this compound may lead to increased frequency of chromosomal aberrations and oxidative stress, highlighting the importance of dosage in determining its overall effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes and cofactors that regulate the levels of nucleic acids, NP-SH compounds, and MDA . These interactions suggest that this compound may influence metabolic flux and the overall redox state of cells, contributing to its biochemical and cellular effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its overall activity and function
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect its activity and function, particularly in the context of its interactions with nucleic acids and other biomolecules . Understanding the subcellular localization of this compound is crucial for elucidating its overall mechanism of action.
Properties
IUPAC Name |
(7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10(2)5-15(17)19-8-12-7-18-9-14-11(6-16)3-4-13(12)14/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVSLKWNAZKBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1=COC=C2C1=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218127 | |
| Record name | Homobaldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67910-07-0 | |
| Record name | Homobaldrinal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homobaldrinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067910070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homobaldrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOBALDRINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5Y2TR4PC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




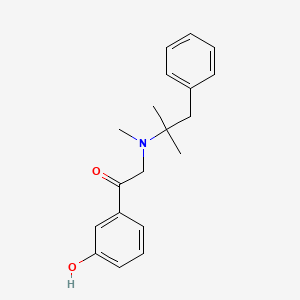
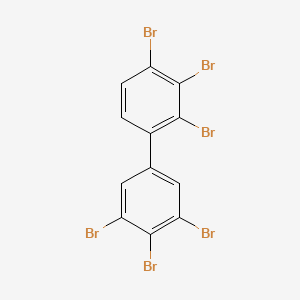
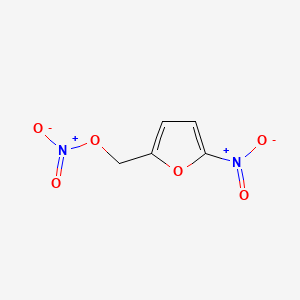
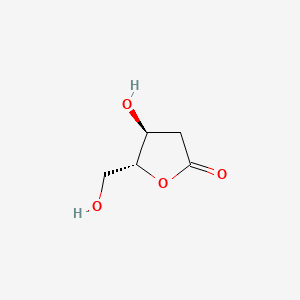

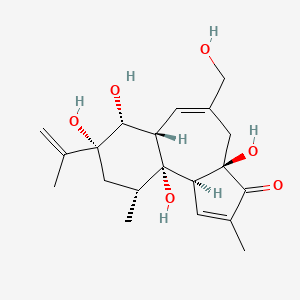
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)
